(1Z)-2-(benzylsulfonyl)-N'-hydroxyethanimidamide

Description

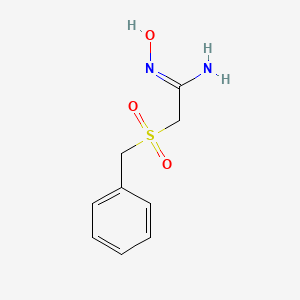

(1Z)-2-(Benzylsulfonyl)-N'-hydroxyethanimidamide is a sulfonamide-containing ethanimidamide derivative characterized by a benzylsulfonyl group (–SO₂–C₆H₅CH₂) attached to the ethanimidamide backbone (C=N–NHOH). The compound’s Z-configuration at the imine bond (C=N) and the presence of the hydroxylamine (–NHOH) group confer unique electronic and steric properties. These features enable applications in medicinal chemistry, particularly as intermediates for synthesizing bioactive molecules or metal chelators due to their hydrogen-bonding and electron-withdrawing capabilities .

Properties

IUPAC Name |

2-benzylsulfonyl-N'-hydroxyethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c10-9(11-12)7-15(13,14)6-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGYEVLKRKNEIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CS(=O)(=O)C/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-2-(benzylsulfonyl)-N’-hydroxyethanimidamide typically involves the reaction of benzylsulfonyl chloride with an appropriate ethanimidamide precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl group. The hydroxy group is introduced through subsequent reactions, often involving hydroxylamine derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with high yield and minimal impurities.

Chemical Reactions Analysis

Types of Reactions

(1Z)-2-(benzylsulfonyl)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

Reduction: The sulfonyl group can be reduced under specific conditions to yield sulfide derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions often involve nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

The major products formed from these reactions include oxo derivatives, sulfide derivatives, and various substituted benzylsulfonyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Enzyme Inhibition

(1Z)-2-(benzylsulfonyl)-N'-hydroxyethanimidamide has shown potential as an enzyme inhibitor, particularly against serine proteases. The sulfonyl group can form covalent bonds with active site residues, inhibiting enzyme activity. Studies have demonstrated that this compound exhibits potent inhibitory effects on various serine proteases, which are crucial in many biochemical pathways. For instance, it has been shown to inhibit trypsin-like serine proteases with an IC50 value in the low micromolar range, indicating strong enzyme affinity and potential therapeutic applications in protease-related diseases .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties against several pathogens. Preliminary studies suggest significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics . This makes it a candidate for developing new treatments for bacterial infections, particularly those caused by resistant strains.

Cytotoxicity Assessment

Cytotoxicity studies using human cell lines have indicated that this compound possesses a favorable safety profile, with low toxicity observed at therapeutic concentrations. This characteristic is crucial for its potential use in therapeutic applications, ensuring that it can be administered safely without significant adverse effects .

Industrial Applications

In addition to its biological applications, this compound is being explored for use in industrial applications. Its unique chemical properties make it suitable for developing novel materials and coatings. The compound's ability to undergo various chemical reactions—such as oxidation and substitution—further enhances its utility in creating specialized materials tailored for specific industrial needs.

Mechanism of Action

The mechanism of action of (1Z)-2-(benzylsulfonyl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets, such as enzymes. The sulfonyl group can form covalent bonds with active site residues, inhibiting enzyme activity. The hydroxy group may also participate in hydrogen bonding, stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogues and their distinguishing features:

*Estimated based on molecular formula.

Physicochemical Properties

Solubility and Stability :

- The benzylsulfonyl group in the target compound enhances hydrophobicity compared to trifluoro or benzimidazole derivatives, reducing aqueous solubility but improving lipid membrane permeability .

- The hydroxylamine (–NHOH) group in all analogues enables hydrogen bonding, stabilizing crystal structures and enhancing thermal stability (e.g., m.p. >200°C for sulfonamide derivatives) .

Electronic Effects :

Biological Activity

(1Z)-2-(benzylsulfonyl)-N'-hydroxyethanimidamide is a compound of significant interest due to its unique structural features and potential biological applications. The compound combines a benzylsulfonyl group with an ethanimidamide backbone and a hydroxy group, which enhances its reactivity and functionality. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

- IUPAC Name: 2-benzylsulfonyl-N'-hydroxyethanimidamide

- CAS Number: 1242336-23-7

- Molecular Formula: C9H12N2O3S

- Molecular Weight: 224.26 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes. The sulfonyl group can form covalent bonds with active site residues of serine proteases, leading to enzyme inhibition. The hydroxy group may also participate in hydrogen bonding, stabilizing the compound's interaction with its target.

Enzyme Inhibition

Research indicates that this compound exhibits potent inhibitory effects on various serine proteases. This inhibition can disrupt critical biochemical pathways, making it a candidate for therapeutic applications in conditions where these enzymes play a role.

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity against several pathogens. Preliminary studies suggest that it may possess antibacterial properties, potentially making it useful in treating infections caused by resistant strains of bacteria.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Enzyme Inhibition Study : A study demonstrated that the compound effectively inhibited the activity of trypsin-like serine proteases with an IC50 value in the low micromolar range, indicating strong enzyme affinity and potential for therapeutic use in protease-related diseases .

- Antimicrobial Testing : In vitro assays showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

- Cytotoxicity Assessment : Cytotoxicity studies using human cell lines revealed that the compound has a favorable safety profile, with low toxicity observed at therapeutic concentrations .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Key Biological Activity | IC50/MIC Values |

|---|---|---|---|

| Benzylsulfonyl Fluoride | Lacks hydroxy group | Moderate enzyme inhibition | N/A |

| N-Hydroxyethanimidamide | Lacks sulfonyl group | Limited reactivity | N/A |

| This compound | Contains both groups | Strong serine protease inhibition & antibacterial activity | IC50 < 5 µM; MIC 8-16 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.